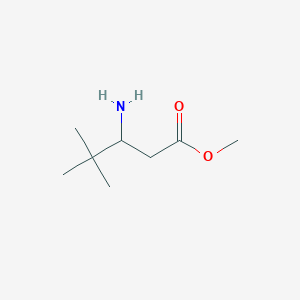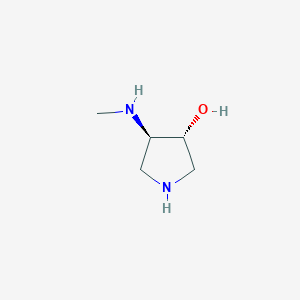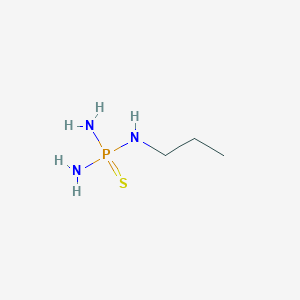
Ethyl 8-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives has been the focus of many studies due to their wide range of biological activities . A specific synthesis method for Ethyl 8-hydroxyquinoline-3-carboxylate is not mentioned in the search results, but there are various synthetic strategies for 8-HQ derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 8-hydroxyquinoline-3-carboxylate is represented by the Inchi Code:1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 . The molecular weight is 217.22 . Chemical Reactions Analysis
8-Hydroxyquinoline derivatives, including Ethyl 8-hydroxyquinoline-3-carboxylate, have been found to exhibit a wide range of biological activities, which may be due to the ring nitrogen increasing the polarity and water solubility of the compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Ethyl 8-hydroxyquinoline-3-carboxylate derivatives exhibit significant antimicrobial properties . They are effective against a broad spectrum of microorganisms, including bacteria and fungi . This makes them valuable in the development of new antimicrobial agents that could be used to treat various infectious diseases.
Anticancer Activity
Research has shown that 8-hydroxyquinoline derivatives, including Ethyl 8-hydroxyquinoline-3-carboxylate, have potential as anticancer agents . They can induce apoptosis and inhibit cancer cell proliferation, making them candidates for cancer therapy research.
Neuroprotective Effects
These compounds have been studied for their neuroprotective effects , particularly as iron-chelators . They can bind to excess iron in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s, where iron accumulation is a contributing factor.
Enzyme Inhibition
Ethyl 8-hydroxyquinoline-3-carboxylate derivatives are known to inhibit certain enzymes, such as 2OG-dependent oxygenases . This property is useful in studying and potentially treating diseases that involve these enzymes, such as certain cancers and metabolic disorders.
Drug Synthesis
In medicinal chemistry, Ethyl 8-hydroxyquinoline-3-carboxylate is used as a building block for synthesizing various drugs . Its versatility allows for the creation of compounds with a wide range of pharmacological activities.
Environmental Applications
Due to their strong metal ion chelating properties, these compounds are used in environmental science to remove heavy metals from wastewater . This application is crucial in preventing heavy metal-induced environmental pollution.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 8-hydroxyquinoline-3-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities Compounds containing the 8-hydroxyquinoline nucleus have been known to exhibit antimicrobial, anticancer, and antifungal effects . They have been used to develop potent lead compounds with good efficacy and low toxicity .
Mode of Action
It’s known that 8-hydroxyquinolines are good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions . This chelating ability could potentially interfere with essential biological processes in target organisms, leading to the observed antimicrobial, anticancer, and antifungal effects .
Biochemical Pathways
8-hydroxyquinoline derivatives have been reported to inhibit 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Eigenschaften
IUPAC Name |
ethyl 8-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFCTYYAHIBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-hydroxyquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)




![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)



![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)


